molecular formula C18H14ClN3O3 B11303415 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11303415
M. Wt: 355.8 g/mol
InChI Key: CXWUYBLKTGOVOD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzodioxole moiety, a chlorophenyl group, and a pyrazole carboxamide structure, making it a molecule of interest in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is often introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Benzodioxole Moiety: The benzodioxole group can be attached via a coupling reaction, such as a Suzuki or Heck coupling.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromophenyl)-1H-pyrazole-3-carboxamide
  • N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Uniqueness

Compared to similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.

Properties

Molecular Formula

C18H14ClN3O3

Molecular Weight

355.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14ClN3O3/c19-13-4-2-12(3-5-13)14-8-15(22-21-14)18(23)20-9-11-1-6-16-17(7-11)25-10-24-16/h1-8H,9-10H2,(H,20,23)(H,21,22)

InChI Key

CXWUYBLKTGOVOD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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